REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:10]2[N:11]=[CH:12][N:13]=[C:14](O)[C:9]=2[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:18]>CCOCC>[CH2:1]([O:3][C:4]([C:6]1[C:10]2[N:11]=[CH:12][N:13]=[C:14]([Cl:18])[C:9]=2[NH:8][CH:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
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2.74 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C1=CNC2=C1N=CN=C2O
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Name
|
|
Quantity
|
37 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
|
Setpoint
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105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
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Type
|
WASH
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Details
|
rinsed with EtOAc and Et2O
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC2=C1N=CN=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11 mmol | |
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |